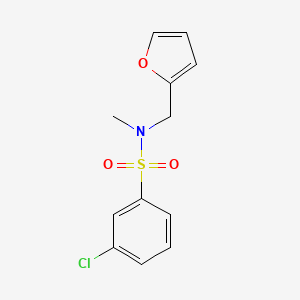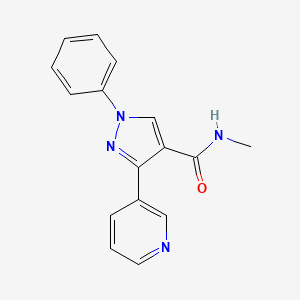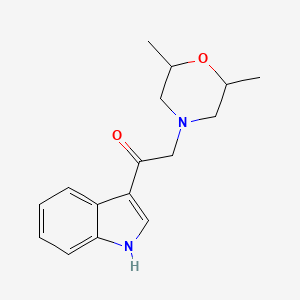
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone, also known as LJI308, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is a selective inhibitor of the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its overactivation is commonly observed in cancer cells. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone binds to the ATP-binding pocket of AKT and prevents its activation, leading to the inhibition of downstream signaling pathways that promote cell growth and survival. This mechanism of action makes 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone a promising candidate for the development of targeted cancer therapies.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for tumor growth and metastasis. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been shown to sensitize cancer cells to other chemotherapeutic agents, which could enhance the efficacy of combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is its high selectivity for AKT, which reduces the risk of off-target effects. Another advantage is its ability to inhibit the growth of various cancer cell lines, which makes it a versatile tool for preclinical studies. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone and related compounds. One direction is the optimization of the pharmacokinetic properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone to improve its efficacy and reduce dosing frequency. Another direction is the identification of biomarkers that can predict patient response to 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone, which could improve patient selection and treatment outcomes. Finally, the combination of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone with other targeted therapies or immunotherapies could enhance its efficacy and overcome resistance mechanisms in cancer cells.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone involves a multi-step process that starts with the condensation of 3-fluoroaniline and 2-acetyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base. The resulting intermediate is then subjected to a series of chemical reactions to obtain the final product. The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been optimized for high yield and purity, making it suitable for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. In preclinical studies, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone has also demonstrated efficacy in inhibiting tumor growth in animal models. These findings suggest that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone may be a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-3-7-16(10-15)19-11-17(21)20-9-8-13-4-1-2-5-14(13)12-20/h1-7,10,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNCJOHNIABCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49675472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-fluoroanilino)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)



![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B7465170.png)

![1-[1-(4-Fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7465186.png)

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)


